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Executive Summary

SU-8, an epoxy-based negative photoresist, has garnered significant interest for the fabrication
of a wide array of medical and biomedical devices due to its advantageous mechanical
properties, chemical stability, and ease of microfabrication. Its use in applications ranging from
neural probes and microelectrode arrays to drug delivery systems and cell encapsulation
platforms necessitates a thorough understanding of its biocompatibility. This technical guide
provides a comprehensive overview of the in vitro and in vivo biocompatibility of SU-8, detailing
experimental data, standardized testing protocols, and the cellular response to this versatile
polymer. While generally considered to possess favorable biocompatibility, this guide will delve
into the nuances of its interaction with biological systems, including factors that influence its
biocompatibility and surface modification strategies to enhance its performance in medical
devices.

In Vitro Biocompatibility

In vitro biocompatibility studies are fundamental to assessing the potential toxicity of a material
at the cellular level. For SU-8, these studies have primarily focused on cytotoxicity, evaluating
cell viability and proliferation in the presence of the material or its extracts.

Cytotoxicity Assessment
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A key concern with SU-8 is the potential for leaching of unreacted monomers or residual
antimony-based photoinitiators, which can be cytotoxic.[1][2] The biocompatibility of SU-8 can
be significantly influenced by the fabrication process, with factors such as UV exposure dose
and post-exposure bake times playing a critical role in minimizing residual cytotoxic
components.[3]

Contradictory findings exist in the literature regarding the cytotoxicity of unmodified SU-8.
Some studies report that untreated SU-8 surfaces are not cytocompatible, showing low survival
rates for primary neurons.[4] Conversely, other research indicates good cell viability and
attachment for various cell lines, including C6 rat astrocytoma cells and SH-SY5Y human
neuroblastoma cells.[1][4]

Table 1: Summary of In Vitro Cytotoxicity and Cell Viability Data for SU-8
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In Vivo Biocompatibility

In vivo studies are crucial for evaluating the macroscopic and systemic responses of a host to
an implanted material. For SU-8, these investigations have generally demonstrated a mild to
muted inflammatory response.

Inflammatory Response and Fibrous Encapsulation

Subcutaneous implantation of SU-8 in animal models has shown that it elicits a thin fibrous
capsule, which is a typical foreign body response.[1] This response is generally considered
minimal, suggesting good tissue compatibility.[1] Studies on SU-8 neural probes implanted in
rats have shown no apparent astrocyte aggregation in the cortex and striatum regions.[3]
Furthermore, long-term implantation of SU-8 microprobes in rat sciatic nerves for up to 51
weeks showed no signs of tissue inflammation or damage.[4]

Table 2: Summary of In Vivo Biocompatibility Findings for SU-8
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Hemocompatibility

For medical devices that come into contact with blood, hemocompatibility is a critical safety

parameter. The primary concerns are hemolysis (the rupture of red blood cells) and

thrombogenicity (the tendency to cause blood clots).

Hemolysis and Thrombogenicity

The hemolytic activity of SU-8 has been found to be comparable to that of FDA-approved
implant materials like silicone elastomer and medical steel.[1][2] However, some studies have
indicated that SU-8 surfaces may be more reactive to human platelets, suggesting a potential
for increased thrombogenicity.[3]
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Table 3: Summary of Hemocompatibility Data for SU-8
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suggesting potential

thrombogenicity.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate and reproducible
assessment of biocompatibility.

In Vitro Cytotoxicity Assay: MTT Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
assay for assessing cell metabolic activity.

Objective: To quantify the viability of cells cultured with extracts of SU-8.
Methodology:
e Preparation of SU-8 Extracts:
o Sterilize SU-8 samples according to the intended application's sterilization method.

o Incubate the sterilized SU-8 samples in a culture medium (e.g., DMEM) at a surface area
to volume ratio as specified in ISO 10993-12, typically at 37°C for 72 hours to obtain the
extract.

o Prepare serial dilutions of the extract (e.g., 2.5%, 5%, 10%) in a fresh culture medium.[1]
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e Cell Seeding:

o Seed cells (e.g., 9L glioma cells) in a 96-well plate at a density of approximately 2,500
cells/well.[1]

o Incubate overnight to allow for cell adhesion.[1]
e Exposure to Extracts:
o Replace the culture medium with the prepared SU-8 extract dilutions.

o Include a negative control (culture medium only) and a positive control (a known cytotoxic
agent).

o Incubate the cells for 72 hours at 37°C in a 5% CO: incubator.[1]
e MTT Assay:

o After incubation, add 20 pyL of MTT solution (5 mg/mL in PBS) to each well and incubate
for 4 hours at 37°C.[1]

o Remove the MTT solution and add 200 pL of DMSO to each well to dissolve the formazan
crystals.[1]

o Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of
670 nm can be used for background correction.[1]

In Vitro Cytotoxicity Assay: LDH Protocol

The Lactate Dehydrogenase (LDH) assay is another common method to assess cytotoxicity by
measuring the activity of LDH released from damaged cells.

Objective: To quantify cell membrane damage by measuring LDH release from cells exposed to
SuU-8.

Methodology:

o Sample Preparation and Cell Culture:
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o Prepare SU-8 samples and cell cultures in a 96-well plate as described for the MTT assay.

o Include controls: spontaneous LDH release (untreated cells), maximum LDH release (cells
treated with a lysis buffer), and a background control (culture medium without cells).

e EXxposure:

o Expose the cells to the SU-8 material or its extracts for the desired duration.

e LDH Measurement:

[¢]

After incubation, centrifuge the plate to pellet any detached cells.
o Carefully transfer the supernatant to a new 96-well plate.

o Add the LDH assay reaction mixture to each well according to the manufacturer's
instructions. This typically involves a coupled enzymatic reaction that results in the
formation of a colored formazan product.[5]

o Incubate at room temperature for approximately 30 minutes, protected from light.[5]
o Add a stop solution if required by the kit.

o Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate
reader.

Hemolysis Testing Protocol (Direct Contact Method -
adapted from ISO 10993-4)

Objective: To determine the hemolytic properties of SU-8 upon direct contact with blood.
Methodology:
» Blood Preparation:

o Obtain fresh human blood and add an anticoagulant (e.g., citrate).

o Dilute the blood with a saline solution as specified in the standard.
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e Test Procedure:
o Place the sterilized SU-8 material in a test tube.
o Add the diluted blood to the test tube.

o Include a positive control (e.g., water for injection) and a negative control (e.g., a known
non-hemolytic material like polyethylene).

o Incubate the tubes at 37°C for a specified period with gentle agitation.
e Analysis:

o After incubation, centrifuge the tubes to pellet the intact red blood cells.

o Carefully collect the supernatant (plasma).

o Measure the absorbance of the supernatant at a wavelength sensitive to hemoglobin (e.g.,
540 nm) using a spectrophotometer.

o Calculate the percentage of hemolysis relative to the positive control. A hemolysis rate of
less than 2% is often considered acceptable.[6]

In Vivo Implantation and Histology Protocol
(Subcutaneous Implantation - adapted from ISO 10993-6)

Objective: To evaluate the local tissue response to implanted SU-8.
Methodology:
e Implant Preparation and Sterilization:

o Fabricate SU-8 implants of a defined size and shape.

o Sterilize the implants using a method appropriate for the material and its intended
application.

» Surgical Implantation:
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o Under anesthesia, make a small incision in the dorsal skin of the animal model (e.g.,
mouse or rabbit).

o Create a subcutaneous pocket and insert the sterile SU-8 implant.

o Suture the incision.

o Post-operative Care and Observation:

o Monitor the animals for signs of inflammation, infection, or other adverse reactions at the
implantation site.

» Histological Analysis:

[¢]

At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals.[3]
o Excise the implant along with the surrounding tissue.

o Fix the tissue in a suitable fixative (e.g., 10% formalin).

o Process the tissue for histological sectioning.

o Stain the sections with appropriate stains (e.g., Hematoxylin and Eosin - H&E) to visualize

the cellular response.

o A pathologist will then evaluate the tissue for signs of inflammation (e.g., presence of
neutrophils, lymphocytes, macrophages), fibrous capsule formation, and tissue necrosis.
Visualization of Experimental Workflows and

Cellular Responses
Experimental Workflows
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In Vivo Biocompatibility Assessment
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Caption: Workflow for in vitro and in vivo biocompatibility assessment of SU-8.

Cellular Response to Biomaterials

While specific signaling pathways directly triggered by the SU-8 material are not well-defined in
the literature, a general cellular response to a foreign material can be depicted. This involves
the recognition of the material, leading to either a cytotoxic effect or an inflammatory response.
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Caption: General cellular response pathways to a foreign biomaterial like SU-8.

Surface Modification to Enhance Biocompatibility

Given that the biocompatibility of SU-8 can be variable, surface modification is a key strategy to
improve its performance. The inherent hydrophobicity of SU-8 can lead to non-specific protein
adsorption and may not be optimal for cell attachment.[4]
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Several technigues have been explored to modify SU-8 surfaces:

e Oxygen Plasma Treatment: This method can render the SU-8 surface more hydrophilic,
which has been shown to improve cell proliferation.[3]

e Chemical Treatments: Treatments with acids and bases can alter the surface chemistry of
SU-8.[1]

o Grafting of Polymers: Covalently attaching biocompatible polymers like polyethylene glycol
(PEG) can reduce non-specific protein adsorption and improve biocompatibility.[1]

» Parylene Coating: Applying a thin layer of parylene, a biocompatible polymer, can
significantly enhance cell viability on SU-8 substrates.[3]

Conclusion

SU-8 presents a compelling material option for the fabrication of advanced medical devices.
While its biocompatibility is generally favorable, it is not inherently guaranteed and is highly
dependent on processing conditions and surface characteristics. A thorough biocompatibility
assessment, following standardized protocols for cytotoxicity, in vivo tissue response, and
hemocompatibility, is imperative for any medical device application. For applications requiring
enhanced biocompatibility, various surface modification techniques offer effective solutions to
improve cell and tissue interactions. This guide provides the foundational knowledge for
researchers and developers to navigate the biocompatibility considerations of SU-8 and to
design and fabricate safer and more effective medical devices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Invitro and in vivo evaluation of SU-8 biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]

e 2. Invitro and in vivo evaluation of SU-8 biocompatibility - PubMed
[pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 13/14 Tech Support


https://www.mdpi.com/2072-666X/12/7/794
https://pmc.ncbi.nlm.nih.gov/articles/PMC3843949/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3843949/
https://www.mdpi.com/2072-666X/12/7/794
https://www.benchchem.com/product/b1198560?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3843949/
https://pubmed.ncbi.nlm.nih.gov/23910365/
https://pubmed.ncbi.nlm.nih.gov/23910365/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1198560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

3. mdpi.com [mdpi.com]

4. Biocompatibility of SU-8 and Its Biomedical Device Applications - PMC
[pmc.ncbi.nlm.nih.gov]

5. LDH cytotoxicity assay [protocols.io]

6. Hemolysis Testing Guide for Device Manufacturers [nabi.bio]

To cite this document: BenchChem. [Biocompatibility of SU-8 for Medical Devices: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1198560#biocompatibility-of-su-8-for-medical-
devices]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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